6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one
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Overview
Description
6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-1-(2-methoxyphenyl)-2-(methylsulfanyl)-4(1H)-pyrimidinone
- 6-hydroxy-1-(2-methoxyphenyl)-2-[[2-(4-morpholinyl)-2-oxoethyl]thio]-5-(phenylmethyl)-4-pyrimidinone
Uniqueness
Compared to similar compounds, 6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidene-3H-pyrimidin-4-one exhibits unique properties due to the presence of the sulfanylidene group. This functional group imparts distinct reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)17/h2-6,15H,1H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYIZQNBNRTTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=O)NC2=S)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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